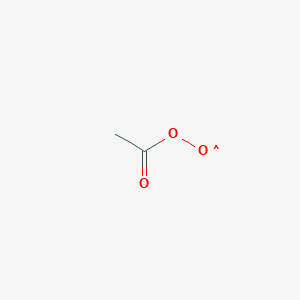

CH3Coo2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

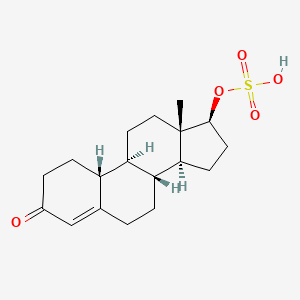

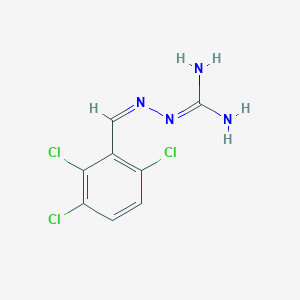

El ácido peracético, también conocido como ácido peroxiacético, es un compuesto orgánico con la fórmula química CH₃CO₃H. Es un líquido incoloro con un característico olor acre que recuerda al ácido acético. El ácido peracético es un ácido más débil en comparación con su compuesto padre, el ácido acético, con un pKa de 8.2 . Es altamente corrosivo y es conocido por sus fuertes propiedades oxidantes, lo que lo convierte en un producto químico versátil utilizado en diversas aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido peracético se puede sintetizar a través de varios métodos:

Autooxidación de acetaldehído: Este método implica la reacción de acetaldehído con oxígeno para producir ácido peracético. [ \text{O}2 + \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CO}_3\text{H} ]

Reacción de ácido acético con peróxido de hidrógeno: En presencia de un catalizador ácido fuerte como el ácido sulfúrico, el ácido acético reacciona con el peróxido de hidrógeno para formar ácido peracético. [ \text{H}_2\text{O}_2 + \text{CH}_3\text{CO}_2\text{H} \rightleftharpoons \text{CH}_3\text{CO}_3\text{H} + \text{H}_2\text{O} ]

Métodos alternativos: El cloruro de acetilo y el anhídrido acético también se pueden utilizar para generar soluciones de ácido peracético con un menor contenido de agua.

Métodos de producción industrial: La producción industrial de ácido peracético normalmente implica el proceso continuo en el que el ácido acético y el peróxido de hidrógeno reaccionan en presencia de un catalizador. La solución reaccionada se destila luego para separar los reactivos no reaccionados y el ácido sulfúrico, que se reciclan como alimentación {_svg_2}.

Tipos de reacciones:

Oxidación: El ácido peracético es un agente oxidante fuerte y se utiliza comúnmente en reacciones de oxidación.

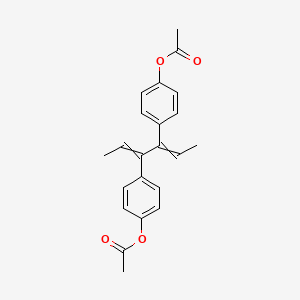

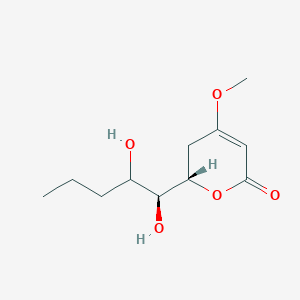

Epoxidación: Se utiliza en la epoxidación de olefinas para producir epóxidos.

Diacetoxilación: El ácido peracético se puede utilizar en la diacetoxilación de alquenos.

Reactivos y condiciones comunes:

Reacciones de oxidación: Normalmente implican ácido peracético como oxidante en condiciones suaves.

Reacciones de epoxidación: A menudo utilizan catalizadores de manganeso y ácido peracético como oxidante terminal.

Reacciones de diacetoxilación: Utilizan ácido triflico como catalizador en presencia de ácido peracético y anhídrido acético.

Principales productos:

Epóxidos: Formados a partir de la epoxidación de olefinas.

Diacetatos: Producidos a partir de la diacetoxilación de alquenos.

Aplicaciones Científicas De Investigación

El ácido peracético tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como agente oxidante en varios procesos de síntesis química.

Biología: Employed as a disinfectant and sterilant due to its strong biocidal properties.

Medicina: Utilizado para esterilizar equipos y superficies médicas.

Industria: Aplicado en el tratamiento de aguas residuales, la seguridad alimentaria y el envasado.

Mecanismo De Acción

El mecanismo de acción del ácido peracético implica la oxidación de los componentes estructurales y funcionales de los microorganismos. Oxida las membranas celulares externas, lo que lleva a un aumento de la permeabilidad de la pared celular y a la desnaturalización de las proteínas y las enzimas . Esto da como resultado la rápida desactivación de los microorganismos.

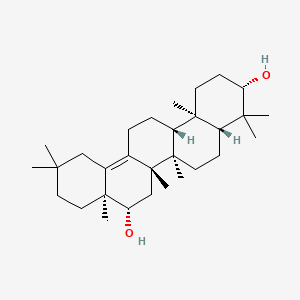

Compuestos similares:

Peróxido de hidrógeno (H₂O₂): Tanto el ácido peracético como el peróxido de hidrógeno son fuertes agentes oxidantes.

Ácido acético (CH₃COOH): El ácido acético es el compuesto padre del ácido peracético.

Otros ácidos percarboxílicos: Compuestos como el ácido perbenzoico y el ácido perpropiónico tienen una reactividad y toxicología similares al ácido peracético.

Singularidad del ácido peracético: El ácido peracético destaca por sus fuertes propiedades oxidantes y su eficacia como desinfectante y esterilizante. Su capacidad para descomponerse en subproductos no tóxicos (ácido acético, agua y oxígeno) lo convierte en un producto respetuoso con el medio ambiente y adecuado para diversas aplicaciones .

Comparación Con Compuestos Similares

Hydrogen Peroxide (H₂O₂): Both peracetic acid and hydrogen peroxide are strong oxidizing agents.

Acetic Acid (CH₃COOH): Acetic acid is the parent compound of peracetic acid.

Other Percarboxylic Acids: Compounds such as perbenzoic acid and perpropionic acid have similar reactivity and toxicology to peracetic acid.

Uniqueness of Peracetic Acid: Peracetic acid stands out due to its strong oxidizing properties and effectiveness as a disinfectant and sterilant. Its ability to decompose into non-toxic byproducts (acetic acid, water, and oxygen) makes it environmentally friendly and suitable for various applications .

Propiedades

| To explore possible mechanisms of the arachidonic acid deficiency of the RBC membrane in alcoholics, the effect of ethanol and its oxidized products, acetaldehyde and peracetic acid, with other peroxides on the accumulation of 14(C)arachidonate into RBC membrane lipids in vitro was compared. Incubation of erythrocytes with 50 mM ethanol or 3 mM acetaldehyde had no effect on arachidonate incorporation. Pretreatment of erythrocytes with 10 mM hydrogen peroxide, 0.1 mM cumene hydroperoxide or 0.1 mM t-butyl hydroperoxide had little effect on 14(C)arachidonate incorporation in the absence of azide. However, pretreatment of cells with N-ethylmaleimide, 0.1 mM peracetic acid or performic acid, with or without azide, inhibited arachidonate incorporation into phospholipids but not neutral lipids. In chase experiments, peracetate also inhibited transfer of arachidonate from neutral lipids to phospholipids. To investigate a possible site of this inhibition of arachidonate transfer into phospholipids by percarboxylic acids, a repair enzyme, arachidonoyl CoA: 1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase was assayed. As in intact cells, phospholipid biosynthesis was inhibited more by N-ethylmalemide and peracetic acid than by hydrogen peroxide, cumene hydroperoxide, and t-butyl hydroperoxide. Peracetic acid was the only active inhibitor among ethanol and its oxidized products studied and may deserve further examination in ethanol toxicity. | |

Número CAS |

36709-10-1 |

Fórmula molecular |

C2H3O3 |

Peso molecular |

75.04 g/mol |

Nombre IUPAC |

ethaneperoxoic acid |

InChI |

InChI=1S/C2H3O3/c1-2(3)5-4/h1H3 |

Clave InChI |

ZBQKPDHUDKSCRS-UHFFFAOYSA-N |

Impurezas |

Additives: sulfuric acid (added during the manufacturing process to accelerate the establishment of the final equilibrium concentration); pyridine-2,6-dicarboxylic acid (stabilizer) |

SMILES canónico |

CC(=O)O[O] |

Punto de ebullición |

221 °F at 760 mmHg (EPA, 1998) 110 °C 110.00 °C. @ 760.00 mm Hg 221 °F |

Color/Form |

Colorless liquid |

Densidad |

1.226 at 59 °F (EPA, 1998) - Denser than water; will sink 1.226 g/cu cm at 15 °C Relative density (water = 1): 1.2 1.226 at 59 °F |

Punto de inflamación |

105 °F Peracetic Acid, 60% Acetic Acid Solution (EPA, 1998) 105 °F (40.6 °C) (open cup) A comparison of producers' safety data sheets shows considerable scatter in measured flashpoints (see Table 2 of ECETOC report). The measured flash point (closed cup) for 5, 15 and 35% PAA was 74-83, 68-81 and 46-62 °C, respectively. For 15 % PAA the open cup flash point was > 100 °C. This scatter may be attributed to several factors e.g., PAA reacting with the sample container used in the flash point determination, thermal instability of the PAA solutions, loss of volatile material during analysis due to decomposition and excessive gassing, releasing oxygen and water which tend to extinguish any flame. While the reported flash point value may not be exact, it is an indication of the temperature at which vapours can ignite. Most of the PAA equilibrium grades ranging from 5% to 15% exhibit closed-cup flash points but no measurable open-cup flash points. 40.5 °C o.c. 105 °F (60% acetic acid solution) |

melting_point |

-22 to 32 °F (EPA, 1998) -0.2 °C 0.1 °C 0 °C -22 to 32 °F |

Descripción física |

Peracetic acid is a colorless liquid with a strong, pungent acrid odor. Used as a bactericide and fungicide, especially in food processing; as a reagent in making caprolactam and glycerol; as an oxidant for preparing epoxy compounds; as a bleaching agent; a sterilizing agent; and as a polymerization catalyst for polyester resins. (EPA, 1998) Liquid Colorless liquid with an acrid odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a strong, pungent, acrid odor. |

Números CAS relacionados |

64057-57-4 (hydrochloride salt) |

Solubilidad |

Very soluble in ether, sulfuric acid; soluble in ethanol Miscible with water /1.0X10+6 mg/L/ at 25 °C 1000 mg/mL at 25 °C Solubility in water: miscible |

Densidad de vapor |

Relative vapor density (air = 1): 2.6 |

Presión de vapor |

14.5 [mmHg] 14.5 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 2.6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)

![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)